molecular formula C16H13N3O B11857496 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea

1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea

Cat. No.: B11857496
M. Wt: 263.29 g/mol
InChI Key: QJMSVMKEMICIJZ-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea is an organic compound that features a naphthalene ring and a pyridine ring connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea typically involves the reaction of naphthalen-1-amine with pyridin-4-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the starting materials to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction may produce naphthalen-1-ylmethylamine derivatives.

Scientific Research Applications

1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.

Comparison with Similar Compounds

    1-(Naphthalen-1-yl)-3-(pyridin-2-yl)urea: Similar structure but with the pyridine ring at a different position.

    1-(Naphthalen-2-yl)-3-(pyridin-4-yl)urea: Similar structure but with the naphthalene ring at a different position.

    1-(Phenyl)-3-(pyridin-4-yl)urea: Similar structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness: 1-(Naphthalen-1-yl)-3-(pyridin-4-yl)urea is unique due to the specific positioning of the naphthalene and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of both aromatic systems connected through a urea linkage provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

1-naphthalen-1-yl-3-pyridin-4-ylurea

InChI

InChI=1S/C16H13N3O/c20-16(18-13-8-10-17-11-9-13)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H2,17,18,19,20)

InChI Key

QJMSVMKEMICIJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=NC=C3

Origin of Product

United States

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